molecular formula C7H8S B1618014 2-Isopropenylthiophene CAS No. 30616-73-0

2-Isopropenylthiophene

Cat. No. B1618014
CAS RN: 30616-73-0
M. Wt: 124.21 g/mol
InChI Key: FTMGWGRYZSQTMF-UHFFFAOYSA-N
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Description

2-Isopropenylthiophene (IPT) is an organic heterocyclic compound with the molecular formula C7H8S . It is used in various applications in the field of chemistry .


Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, involves various strategies. One such strategy includes the condensation of 2-acetylthiophene and salicylaldehydes . Another method involves the use of 1,5-diketones formed by solvent-free Michael addition of cyclohexanone and 2-thienylchalcones .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with four carbon atoms and one sulfur atom . The molecular weight of this compound is 124.21 g/mol.


Chemical Reactions Analysis

Thiophene derivatives, including this compound, undergo various chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Scientific Research Applications

Chemical Synthesis and Reactions

2-Isopropenylthiophene is a valuable compound in chemical synthesis. Studies have shown its involvement in various chemical reactions. For example, the acetylation of 2-isovalerythiophene, a related compound, has been explored for producing 2-thenoylacetone, which can further react in Michael condensation and other processes (Nishiwaki, 1967). This indicates the potential of this compound in synthetic organic chemistry.

Polymerization and Material Science

This compound is also significant in the field of material science, especially in the synthesis of polymers. For instance, its derivatives have been used in the study of polythiophenes, which are essential in creating conducting polymers with various applications in electronics and optoelectronics (Barsch & Beck, 1996). These materials offer promising avenues for the development of new electronic devices and sensors.

Photocatalysis and Environmental Applications

Additionally, polythiophenes, which can be derived from this compound, have shown potential in photocatalytic degradation, an important process for environmental remediation. The combination of metal oxides with polythiophenes enhances photocatalytic activity under various light conditions, opening up applications in pollution control and sustainable technology (Ansari et al., 2015).

Pharmaceutical and Biological Research

In the pharmaceutical and medicinal chemistry sectors, thiophene derivatives like 2-aminothiophenes, which can be synthesized from this compound, have been identified as key components in the development of drugs with various biological activities, including antimicrobial properties (Bozorov et al., 2017). This highlights the potential of this compound in contributing to new therapeutic agents.

Gas Sensing Technology

Finally, this compound derivatives are used in developing gas sensors. Polythiophene films, for example, have demonstrated high selectivity and sensitivity in detecting gases like NO2 at room temperature, suggesting their potential in environmental monitoring and safety applications (Navale et al., 2014).

Safety and Hazards

The safety data sheet for 2-Isopropenylthiophene suggests that it may pose certain hazards. It is recommended to use personal protective equipment and avoid dust formation during handling .

properties

IUPAC Name

2-prop-1-en-2-ylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8S/c1-6(2)7-4-3-5-8-7/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMGWGRYZSQTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184683
Record name 2-Isopropenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30616-73-0
Record name 2-(1-Methylethenyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30616-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropenylthiophene
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Record name 2-Isopropenylthiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isopropenylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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